molecular formula C19H11Cl2N5O7 B12467929 N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide

N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12467929
M. Wt: 492.2 g/mol
InChI Key: UJEWFKYHUUVIPR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of nitroaniline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple nitro groups and chloro substituents in its structure suggests that it may have unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: Formation of the amide bond by reacting aniline derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants (e.g., tin(II) chloride).

    Substitution: The chloro substituents can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with different substituents replacing the chloro groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications would require further research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide: Similar compounds might include other nitroaniline derivatives with different substituents or additional functional groups.

Uniqueness

    Structural Features: The presence of multiple nitro and chloro groups in the compound’s structure may confer unique chemical reactivity and biological activity compared to other similar compounds.

    Applications: Its specific applications in various fields might differ based on its unique properties.

Properties

Molecular Formula

C19H11Cl2N5O7

Molecular Weight

492.2 g/mol

IUPAC Name

2-(2-chloroanilino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H11Cl2N5O7/c20-13-3-1-2-4-15(13)22-18-12(7-11(25(30)31)9-17(18)26(32)33)19(27)23-16-6-5-10(24(28)29)8-14(16)21/h1-9,22H,(H,23,27)

InChI Key

UJEWFKYHUUVIPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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